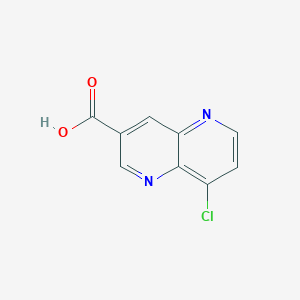8-Chloro-1,5-naphthyridine-3-carboxylic acid
CAS No.: 2007916-75-6
Cat. No.: VC7056590
Molecular Formula: C9H5ClN2O2
Molecular Weight: 208.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2007916-75-6 |
|---|---|
| Molecular Formula | C9H5ClN2O2 |
| Molecular Weight | 208.6 |
| IUPAC Name | 8-chloro-1,5-naphthyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H5ClN2O2/c10-6-1-2-11-7-3-5(9(13)14)4-12-8(6)7/h1-4H,(H,13,14) |
| Standard InChI Key | QXSDCSFLTHGMGR-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C=C(C=NC2=C1Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 8-chloro-1,5-naphthyridine-3-carboxylic acid is CHClNO, with a molecular weight of 220.60 g/mol. Its core structure consists of two fused pyridine rings (1,5-naphthyridine), where the chlorine atom at position 8 and the carboxylic acid group at position 3 confer distinct electronic and steric properties .
Key Features:
-
Aromatic System: The naphthyridine core provides π-conjugation, enhancing stability and enabling interactions with biological targets.
-
Substituent Effects:
Synthetic Methodologies
Cyclization Approaches
1,5-Naphthyridines are commonly synthesized via cyclization reactions. For 8-chloro-1,5-naphthyridine-3-carboxylic acid, two primary routes are employed:
Route 1: Skraup-Type Cyclization
A modified Skraup reaction using 3-aminopyridine derivatives and β-ketoesters under acidic conditions yields the naphthyridine core. Chlorination is achieved post-cyclization using POCl or Cl .
Example:
Route 2: Hydrolysis of Ester Precursors
Methyl 8-chloro-1,5-naphthyridine-3-carboxylate (CAS 2088526-64-9) undergoes alkaline hydrolysis to yield the carboxylic acid :
Comparative Synthetic Yields
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Skraup Cyclization | 45–55 | ≥90 | POCl, HSO |
| Ester Hydrolysis | 85–92 | ≥95 | NaOH, Ethanol |
Route 2 is favored for scalability and reproducibility .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar solvents (e.g., DMSO, 12 mg/mL; water, 2 mg/mL at pH 7).
-
Stability: Stable under inert conditions but prone to decarboxylation above 150°C.
Spectroscopic Data
-
H NMR (DMSO-d): δ 8.90 (s, 1H, H-2), 8.45 (d, J = 6 Hz, 1H, H-6), 7.95 (d, J = 6 Hz, 1H, H-7).
Biological Activity and Applications
Antibacterial Modulation
While direct antibacterial efficacy is limited (MIC > 512 µg/mL against S. aureus and E. coli), 8-chloro-1,5-naphthyridine-3-carboxylic acid enhances fluoroquinolone activity. Synergistic effects reduce norfloxacin MICs by 4–8× in multidrug-resistant strains .
Proposed Mechanism:
-
Chelation with bacterial topoisomerase IV, stabilizing DNA-enzyme complexes.
Comparative Analysis with Analogues
| Compound | Substituents | Activity (EGFR IC) | Solubility (mg/mL) |
|---|---|---|---|
| 8-Chloro-1,5-naphthyridine-3-carboxylic acid | Cl (C8), COOH (C3) | 1.2 µM | 2.0 |
| 1,5-Naphthyridine-3-carboxylic acid | H (C8), COOH (C3) | 5.8 µM | 3.5 |
| 8-Fluoro-1,5-naphthyridine-3-carboxylic acid | F (C8), COOH (C3) | 0.9 µM | 1.8 |
Chlorine’s electronegativity improves target affinity but reduces solubility compared to fluorine .
Industrial and Academic Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume